(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone
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Overview
Description
(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone is a complex organic compound with the molecular formula C14H20BrNO3S This compound features a brominated methoxyphenyl group, an imino linkage, and a methyloxan-4-yl moiety attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.
Formation of Imino Group: The brominated phenol is then reacted with an appropriate amine under acidic conditions to form the imino group.
Attachment of Methyloxan-4-yl Moiety: The final step involves the reaction of the imino compound with 4-methyloxan-4-ylmethyl chloride in the presence of a base such as triethylamine to form the desired sulfanone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or as a probe for studying biochemical pathways involving sulfur-containing compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
Industrially, the compound may find applications in the synthesis of specialty chemicals, including dyes, agrochemicals, and pharmaceuticals, due to its reactivity and functional group diversity.
Mechanism of Action
The mechanism by which (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone stands out due to the presence of the bromine atom and the lambda6-sulfanone core. These features confer unique reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
2770359-38-9 |
---|---|
Molecular Formula |
C14H20BrNO3S |
Molecular Weight |
362.3 |
Purity |
95 |
Origin of Product |
United States |
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